molecular formula C19H17N3O5 B5396055 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid

4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid

Cat. No.: B5396055
M. Wt: 367.4 g/mol
InChI Key: CMMPQUIJUMCSBU-TWGQIWQCSA-N
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Description

4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a nitro group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.

    Coupling Reactions: The final compound is formed through a series of coupling reactions, where the pyrrole, nitro, and oxazole rings are connected to the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitro group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Probes: Used to study enzyme mechanisms and protein interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Antimicrobial Agents: Potential use in the development of new antibiotics.

    Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.

Industry

    Materials Science: Used in the development of new materials with unique electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrrole and oxazole rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzaldehyde
  • 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzonitrile

Uniqueness

The unique combination of functional groups in 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid provides it with distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its reactivity and binding characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-11-10-15(6-9-17-18(22(25)26)12(2)20-27-17)13(3)21(11)16-7-4-14(5-8-16)19(23)24/h4-10H,1-3H3,(H,23,24)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMPQUIJUMCSBU-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=CC3=C(C(=NO3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C\C3=C(C(=NO3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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